Z-LEU-MET-OH: Structural Analysis, Physicochemical Properties, and Applications in Protease Research
Z-LEU-MET-OH: Structural Analysis, Physicochemical Properties, and Applications in Protease Research
Topic: Z-LEU-MET-OH Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-LEU-MET-OH (Carbobenzoxy-L-leucyl-L-methionine) is a protected dipeptide derivative widely utilized in biochemical research as a substrate probe for cysteine proteases (specifically Calpains and Cathepsins) and as a strategic intermediate in the synthesis of peptide aldehydes and fluorogenic assays. Its structural composition—pairing a hydrophobic Leucine at the P2 position with a Methionine at P1, capped by a Benzyloxycarbonyl (Z) group—makes it an ideal tool for mapping the substrate specificity of papain-like cysteine proteases.
This guide provides a comprehensive technical breakdown of Z-LEU-MET-OH, covering its chemical identity, stability challenges (specifically Methionine oxidation), synthesis protocols, and its critical role in enzymatic profiling.
Chemical Identity & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: (2S)-2-[[(2S)-2-benzyloxycarbonylamino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
-
Common Name: Z-Leu-Met-OH; N-Cbz-L-leucyl-L-methionine
-
CAS Number: 18830-16-5
-
Molecular Formula: C₁₉H₂₈N₂O₅S
-
Molecular Weight: 396.50 g/mol
Structural Components
The molecule consists of three distinct functional domains, each conferring specific properties:
-
N-Terminal Protection (Z-Group): The Benzyloxycarbonyl (Cbz or Z) group renders the peptide more hydrophobic and cell-permeable compared to free peptides. It prevents N-terminal degradation by aminopeptidases and mimics the tyrosine/phenylalanine residues often found in the natural substrates of proteases.
-
P2 Residue (Leucine): The isobutyl side chain of Leucine is critical for recognition by Calpain I/II and Cathepsin L , which possess a hydrophobic S2 binding pocket.
-
P1 Residue (Methionine): The thioether side chain provides a specific cleavage site. However, it introduces a stability risk due to its susceptibility to oxidation (forming sulfoxides), which can alter enzyme binding affinity.
Chemical Structure Visualization
The following diagram illustrates the connectivity of Z-LEU-MET-OH, highlighting the peptide bond and the protecting group.
Physicochemical Properties
The physical behavior of Z-LEU-MET-OH is dominated by the lipophilic Z-group and the amphiphilic nature of the Methionine residue.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated. |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Sparingly soluble in water; precipitates in acidic aqueous buffers. |
| Melting Point | 138–142 °C (Typical) | Varies with purity and polymorph. |
| pKa (COOH) | ~3.6 | Ionized at physiological pH (7.4). |
| Stability | Sensitive to Oxidation | The Met thioether oxidizes to sulfoxide (Met(O)) upon exposure to air/light. |
Solubility & Reconstitution Strategy
For biological assays, prepare a 100 mM stock solution in high-grade DMSO (anhydrous).
-
Protocol: Dissolve powder in DMSO. Vortex until clear.
-
Dilution: Dilute into aqueous buffer (e.g., PBS or Tris-HCl) immediately prior to use. Ensure final DMSO concentration is <1% to avoid enzyme denaturation.
Biological Significance & Applications
Substrate for Cysteine Proteases (Calpains & Cathepsins)
Z-LEU-MET-OH serves as a minimal substrate model for investigating the S2-P2 specificity of papain-like cysteine proteases.
-
Calpain I (µ-calpain) & II (m-calpain): These calcium-dependent proteases show a strong preference for Leucine or Valine at the P2 position. Z-LEU-MET-OH satisfies this requirement. The enzyme cleaves the peptide bond between Leucine and Methionine (or downstream depending on the C-terminal modification).
-
Cathepsin L: Highly specific for hydrophobic residues at P2. Z-LEU-MET-OH is often used as a competitive substrate to determine
values or to synthesize chromogenic substrates (e.g., Z-Leu-Met-pNA).
Mechanism of Interaction
The Z-group occupies the S3 subsite (or interacts non-specifically with the surface), while the Leucine side chain anchors into the hydrophobic S2 pocket. This positioning aligns the carbonyl carbon of the peptide bond for nucleophilic attack by the active site Cysteine thiolate.
Synthesis Protocol (Solution Phase)
Objective: Synthesize Z-Leu-Met-OH via mixed anhydride coupling or EDC/HOBt coupling, followed by saponification. Note: Solution phase synthesis is preferred for dipeptides to avoid resin cleavage steps that might oxidize the Methionine.
Materials Required
-
Reagents: Z-Leu-OH, H-Met-OMe·HCl, EDC·HCl, HOBt, N-Methylmorpholine (NMM), LiOH, THF, DCM.
-
Equipment: Round bottom flask, Rotary evaporator, Separatory funnel.
Step-by-Step Methodology
Phase 1: Coupling (Formation of Z-Leu-Met-OMe)
-
Dissolution: Dissolve Z-Leu-OH (1.0 eq) and H-Met-OMe·HCl (1.1 eq) in anhydrous DCM/DMF (9:1 ratio).
-
Activation: Cool to 0°C. Add HOBt (1.1 eq) and EDC·HCl (1.1 eq).
-
Neutralization: Add NMM (2.5 eq) dropwise to neutralize the HCl salt and maintain pH ~8.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight (12-16 hours).
-
Work-up:
-
Wash organic layer with 1M KHSO₄ (removes unreacted amine).
-
Wash with Saturated NaHCO₃ (removes unreacted acid).
-
Wash with Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Phase 2: Saponification (Deprotection of Methyl Ester)
-
Hydrolysis: Dissolve the crude Z-Leu-Met-OMe in THF:Water (3:1) .
-
Base Addition: Add LiOH (2.0 eq) at 0°C. Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).
-
Acidification: Carefully acidify to pH 2-3 using 1M HCl. The product Z-Leu-Met-OH typically precipitates or oils out.
-
Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Recrystallize from Ethyl Acetate/Hexane or purify via preparative HPLC if high purity (>98%) is required.
Handling, Storage, & Stability
Critical Stability Warning: Methionine Oxidation
The thioether group in Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)) . This oxidation increases the polarity of the residue and can abolish enzyme recognition.
-
Symptoms of Degradation: Product becomes gummy or shows a split peak on HPLC (Met vs. Met(O)).
-
Prevention: Always store under an inert atmosphere (Nitrogen or Argon).
Storage Protocol
-
Temperature: Store solid powder at -20°C .
-
Atmosphere: Flush vial with Nitrogen gas before sealing.
-
Desiccation: Keep in a desiccator; moisture accelerates hydrolysis and oxidation.
-
Shelf Life: 2 years if stored correctly. Solutions in DMSO should be used within 1 month (stored at -20°C).
References
-
Barrett, A. J., & Rawlings, N. D. (2001). Evolutionary lines of cysteine peptidases. Biological Chemistry.[3][4][5][6]
-
Sasaki, T., et al. (1984).[3] Comparative specificity and kinetic studies on porcine calpain I and calpain II with naturally occurring peptides and synthetic fluorogenic substrates.[3] Journal of Biological Chemistry.[3][5]
-
Tung, C. H., et al. (2002). Cathepsin-sensitive near-infrared fluorescence probes for in vivo detection of enzyme activity. Bioconjugate Chemistry.
-
PubChem Compound Summary. (2024). Z-Leu-Met-OH (CID 145678). National Center for Biotechnology Information.
-
Bodanszky, M. (1993). Principles of Peptide Synthesis.[1] Springer-Verlag. (Standard reference for EDC/HOBt coupling protocols).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. The calpain cleavage sites in the epidermal growth factor receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
